Valproate - 99-66-1

Valproate

Catalog Number: EVT-285682
CAS Number: 99-66-1
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valproic acid, also known as valproate in its salt form (e.g., sodium valproate), is a branched-chain fatty acid with significant importance in scientific research. [] While primarily recognized for its anticonvulsant properties, its applications extend beyond the realm of epilepsy treatment. [] Researchers utilize valproate to investigate various biological processes and disease models due to its diverse pharmacological activities.

Future Directions
  • Personalized Medicine: Investigating the influence of genetic factors, such as polymorphisms in drug-metabolizing enzymes (e.g., UGT2B7), on valproate pharmacokinetics and pharmacodynamics could pave the way for personalized treatment approaches. []
  • Safety and Tolerability: Continued research is crucial to better understand and mitigate the potential adverse effects of long-term valproate use, particularly in vulnerable populations like pregnant women and children. [, ]
Synthesis Analysis

The synthesis of valproic acid can be achieved through several methods. A notable process involves the reaction of an alkyl alkanoylacetate with n-propyl halide in a biphasic system. The steps are as follows:

  1. Dialkylation: An alkyl alkanoylacetate is reacted with n-propyl bromide under controlled temperature conditions (60°-80°C) for approximately 25 hours, resulting in a dialkyl-beta-ketoester.
  2. Alkali Reaction: The resulting mixture is treated with sodium hydroxide at 70°-90°C for at least 20 hours, yielding a salt.
  3. Acidification: The aqueous phase containing the salt is then acidified to pH 1-3, producing valproic acid .

This method provides high yields and avoids the use of alkaline alkoxides, which can complicate the process.

Molecular Structure Analysis

Valproic acid has the molecular formula C8H16O2C_8H_{16}O_2 and a molar mass of approximately 144.21 g/mol. Its structure features a straight-chain backbone with a carboxylic acid functional group at one end and an isopropyl group at the other. This configuration contributes to its lipophilicity and ability to cross biological membranes efficiently.

Structural Characteristics:

  • IUPAC Name: 2-propylpentanoic acid
  • Functional Groups: Carboxylic acid
  • Conformation: The molecule can adopt various conformations due to rotation around its carbon-carbon bonds, influencing its interaction with biological targets.
Chemical Reactions Analysis

Valproic acid participates in various chemical reactions typical of carboxylic acids:

  1. Esterification: Valproic acid can react with alcohols to form esters, which are often used in pharmaceutical formulations.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield hydrocarbon derivatives.
  3. Amidation: Reaction with amines can produce amides, which may have altered pharmacological properties.

These reactions are significant in modifying the compound for various therapeutic applications .

Mechanism of Action

Valproic acid exhibits its pharmacological effects primarily through several mechanisms:

  1. GABA Enhancement: It increases the synthesis and availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by enhancing the activity of glutamic acid decarboxylase, which converts glutamate into GABA. This effect is crucial for its anticonvulsant properties .
  2. Histone Deacetylase Inhibition: Valproic acid inhibits histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent alterations in gene expression that may contribute to its mood-stabilizing effects and potential anticancer properties .
  3. Ion Channel Modulation: It modulates voltage-gated sodium channels and calcium channels, stabilizing neuronal membranes and reducing excitability .
Physical and Chemical Properties Analysis

Valproic acid possesses several key physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid
  • Solubility: Highly soluble in water (bioavailability ranges from 81% to 89%) and organic solvents.
  • Melting Point: Approximately 10-10 °C
  • Boiling Point: Approximately 144144 °C at atmospheric pressure
  • pKa: Around 4.8, indicating its acidic nature.

These properties influence its formulation into various drug delivery systems, including oral tablets and injectable solutions .

Applications

Valproic acid is primarily used in clinical settings for:

  1. Epilepsy Treatment: It is effective against various seizure types, including generalized tonic-clonic seizures and absence seizures.
  2. Bipolar Disorder Management: Valproic acid helps stabilize mood swings in patients with bipolar disorder.
  3. Migraine Prophylaxis: It is prescribed to reduce the frequency and severity of migraine attacks.
  4. Neuroprotective Effects: Research indicates potential applications in neurodegenerative diseases due to its ability to modulate gene expression involved in neuroprotection .
Historical Development & Pharmacological Rediscovery

Serendipitous Discovery of Anticonvulsant Properties

Valproic acid’s therapeutic origin is a paradigm of serendipity in drug discovery. First synthesized in 1881 by American chemist Beverly S. Burton as an analog of valeric acid, it served for decades as an inert industrial solvent for organic compounds. In 1962, French researcher Georges Carraz was investigating khelline derivatives for epilepsy treatment. When dissolved in valproic acid, these compounds unexpectedly suppressed pentylenetetrazol-induced seizures in rodents. Crucially, control experiments revealed that valproic acid alone exerted identical anticonvulsant effects—a finding initially met with skepticism. By 1963, Carraz’s team confirmed VPA’s intrinsic activity, attributing earlier results to the solvent itself [1] [2] [4].

Pierre Eymard later elucidated VPA’s structural link to phenytoin, noting their similar melting points. Subsequent rodent studies in 1964 demonstrated potent activity against maximal electroshock seizures. The first human trial (1966), led by Meunier, involved 12 patients with refractory epilepsy. VPA reduced seizure frequency and intensity in 75% of subjects without significant toxicity, heralding its clinical viability. This rapid transition—from industrial chemical to human therapeutic in <5 years—underscored the role of observational acuity in pharmacologic rediscovery [1] [6].

Evolution from Industrial Solvent to First-Line Neuropharmacological Agent

The transformation of valproic acid into a neuropharmacologic staple required overcoming formulation challenges. Early preparations caused gastrointestinal irritation due to the acid’s volatility. In 1967, sodium valproate—a stable salt—was developed, improving tolerability. Further innovation yielded divalproex sodium (1974), a coordination complex bridging valproic acid and sodium valproate. This compound dissociates in the gut to release valproate ions, optimizing bioavailability while minimizing gastric adverse effects [1] [5].

Mechanistic studies broadened VPA’s therapeutic scope. Beyond initial GABAergic hypotheses (GABA transaminase inhibition), research revealed:

  • Sodium channel modulation: Blockade of voltage-gated Na⁺ channels, stabilizing neuronal membranes [1].
  • Histone deacetylase (HDAC) inhibition: Chromatin remodeling altering gene expression (e.g., neurotrophic factors) [1] [5].
  • Mitogen-activated protein (MAP) kinase modulation: Enhanced expression of neuroprotective proteins like Bcl-2 [5].

These mechanisms supported applications extending far beyond epilepsy, including bipolar disorder and migraine prophylaxis. By the 1980s, VPA became a broad-spectrum anticonvulsant, effective against absence, myoclonic, tonic-clonic, and partial seizures—a versatility unmatched by contemporaneous agents like phenobarbital or carbamazepine [1] [6].

Milestones in FDA Approvals and Expanded Therapeutic Indications

Valproic acid’s regulatory timeline exemplifies progressive therapeutic repurposing:

Table 2: Key FDA Approvals for Valproic Acid (1978–1996)

YearIndicationSignificance
1978Monotherapy for absence seizures (petit mal)First approval; established efficacy in generalized epilepsy
1983Complex partial seizuresValidated use in focal epilepsy
1995Acute mania in bipolar disorder (divalproex)First non-lithium agent for mania; alternative for lithium-intolerant patients
1996Migraine prophylaxisFirst anticonvulsant approved for migraine prevention

The 1995 bipolar approval followed the EMERGENCE trial, which demonstrated rapid antimanic effects comparable to lithium. This positioned VPA as a mood stabilizer, expanding psychiatry’s pharmacopeia beyond antipsychotics [3] [5].

Off-label expansions further solidified VPA’s versatility:

  • Status epilepticus: Intravenous formulations (1980s) enabled emergency use [1].
  • Neuropathic pain: GABA-mediated inhibition of neurogenic inflammation [1].
  • Adjuvant oncology: HDAC inhibition-induced apoptosis in cancer cells [5] [7].

Ongoing trials explore VPA’s potential in HIV latency reversal (via HDAC inhibition) and neurodegenerative disorders, leveraging its epigenetic and neuroprotective properties [5] [7].

Properties

CAS Number

99-66-1

Product Name

Valproic Acid

IUPAC Name

2-propylpentanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

InChI Key

NIJJYAXOARWZEE-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, 2.0X10+3 mg/L at 20 °C
Very soluble in organic solvents
Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid
2 mg/mL at 20 °C

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Canonical SMILES

CCCC(CCC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.